Product packaging for 2-Pyrrolidinemethanol, 2-methyl-, (S)-(Cat. No.:CAS No. 115512-58-8)

2-Pyrrolidinemethanol, 2-methyl-, (S)-

Cat. No.: B2429849
CAS No.: 115512-58-8
M. Wt: 115.176
InChI Key: BJOWRJDUPYOCEU-LURJTMIESA-N
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Description

2-Pyrrolidinemethanol, 2-methyl-, (S)- is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrrolidinemethanol, 2-methyl-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrrolidinemethanol, 2-methyl-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2429849 2-Pyrrolidinemethanol, 2-methyl-, (S)- CAS No. 115512-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-methylpyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOWRJDUPYOCEU-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115512-58-8
Record name [(2S)-2-methylpyrrolidin-2-yl]methanol
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Significance of Chiral Amino Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are a critical class of organic compounds characterized by the presence of both an amine and an alcohol functional group, with at least one stereocenter. Their significance in contemporary organic chemistry is multifaceted, stemming from their prevalence in nature and their utility as versatile synthetic intermediates.

These structural motifs are integral to a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. nih.gov Consequently, the development of efficient and stereoselective methods for their synthesis is an area of intense research. Traditional synthetic routes can be limited by substrate specificity or require multiple steps, which has driven the exploration of novel strategies to improve efficiency and reduce costs. nih.gov

Beyond their role as building blocks, chiral amino alcohols are paramount in the field of asymmetric catalysis. They serve as crucial chiral ligands for metal complexes and as foundational scaffolds for organocatalysts. nih.gov The dual functionality of the amino and hydroxyl groups allows them to coordinate with metal centers or interact with substrates through hydrogen bonding, creating a well-defined chiral environment that can direct the stereochemical outcome of a reaction. This ability to design new catalysts and drugs makes them an important category of molecules for chemists. nih.gov

Historical Context and Evolution of Pyrrolidinemethanol Derivatives As Chiral Scaffolds

The use of pyrrolidine-based structures in asymmetric catalysis has a rich history, rooted in the availability of the naturally occurring amino acid, proline. Substituted chiral pyrrolidines are one of the most common heterocyclic motifs in biologically active compounds and serve as essential building blocks in organic synthesis. rsc.orggoogle.com

The story of proline organocatalysis began as early as 1971 with the discovery of the Hajos–Parrish–Eder–Sauer–Wiechert reaction, an asymmetric intramolecular aldol (B89426) reaction catalyzed by proline. rsc.orgsigmaaldrich.comresearchgate.net However, the field lay dormant for decades until its renaissance in 2000, when researchers demonstrated that L-proline could effectively catalyze intermolecular aldol reactions with significant enantioselectivity. rsc.orgsigmaaldrich.com This rediscovery marked the birth of modern asymmetric organocatalysis. rsc.org

The success of proline is attributed to its unique structure: a secondary amine within a rigid five-membered ring and a carboxylic acid. This combination allows it to form a chiral enamine intermediate with a carbonyl substrate, while the acid group directs the electrophile via hydrogen bonding, controlling the stereochemical outcome. sigmaaldrich.comresearchgate.net

This foundational work spurred the development of a vast family of proline-derived catalysts. A significant breakthrough occurred in 2005 with the independent introduction of diarylprolinol silyl ethers by Jørgensen and Hayashi. rsc.org These catalysts, derived from the parent amino alcohol (S)-2-Pyrrolidinemethanol (also known as L-prolinol), demonstrated remarkable efficiency and selectivity in various asymmetric transformations, including the functionalization of aldehydes. rsc.orgsigmaaldrich.com The evolution from the simple amino acid proline to its reduced alcohol form, prolinol, and subsequently to more sterically demanding derivatives like diarylprolinols, represented a major advancement in fine-tuning the catalytic environment for enhanced stereocontrol. scbt.com

Table 1: Key Milestones in the Evolution of Pyrrolidinemethanol Scaffolds

Year Milestone Key Compound(s) Significance
1971 Hajos–Parrish–Eder–Sauer–Wiechert Reaction L-Proline First example of an enantioselective proline-catalyzed intramolecular aldol reaction. rsc.orgsigmaaldrich.comresearchgate.net
2000 Rediscovery of Proline Catalysis L-Proline Seminal reports on proline-catalyzed intermolecular aldol reactions, launching modern organocatalysis. rsc.orgsigmaaldrich.com

Computational and Theoretical Investigations of S 2 Pyrrolidinemethanol, 2 Methyl

Density Functional Theory (DFT) for Molecular Structure, Stability, and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and geometry of molecules. For proline-derivatives like (S)-2-Pyrrolidinemethanol, 2-methyl-, DFT calculations are instrumental in determining the most stable three-dimensional structure, understanding its thermodynamic stability, and characterizing its electronic properties.

Detailed research on the closely related compound (R)-2-Pyrrolidinemethanol using the B3LYP/6-311+G(d,p) level of theory provides a strong model for the types of analyses performed. researchgate.net Such studies begin with a potential energy surface (PES) scan to identify stable conformers. researchgate.net The geometries of these conformers are then optimized to find the lowest energy structures. Harmonic frequency analysis is subsequently performed to confirm that these structures are true minima on the PES and to derive thermodynamic properties. researchgate.net

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Table 1: Calculated Thermodynamic and Electronic Properties for a Prolinol Derivative

The following data is illustrative of calculations performed on similar pyrrolidinemethanol structures.

PropertyCalculated ValueUnit
Zero-point vibrational energy108.75kcal/mol
Enthalpy (H)-328.01Hartrees
Gibbs Free Energy (G)-328.06Hartrees
HOMO Energy-6.5eV
LUMO Energy1.8eV
HOMO-LUMO Gap8.3eV

Data is conceptually based on DFT studies of related prolinol compounds.

These computational outputs provide a foundational understanding of the molecule's intrinsic characteristics, which are essential for interpreting its behavior in more complex chemical environments.

Mechanistic Pathway Elucidation through Transition State Calculations

Theoretical calculations are invaluable for mapping the energetic landscape of a chemical reaction, including the identification of intermediates and, most importantly, transition states. For a chiral ligand or catalyst such as (S)-2-Pyrrolidinemethanol, 2-methyl-, understanding the reaction mechanism at this level of detail is key to explaining its reactivity and enantioselectivity.

Computational chemists use methods like DFT to locate the transition state (TS) structure for each step of a proposed reaction mechanism. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for reactants to convert to products. The accuracy of these calculations allows for the determination of activation energies (the energy difference between the reactants and the transition state), which directly correlates with the reaction rate. pku.edu.cn

For example, in reactions involving nucleophilic substitution, calculations can distinguish between a concerted SN2 mechanism and a stepwise SN1 mechanism by locating the relevant transition states and intermediates. nih.gov By comparing the activation free energies of competing pathways, the most favorable reaction mechanism can be identified. pku.edu.cn In the context of aminoalkenylation reactions of heteroaromatics, quantum chemical calculations have revealed ambimodal transition states that lead to different regioisomeric products, with the final product ratio being determined by the relative energy barriers. pku.edu.cn

Table 2: Illustrative Energy Profile for a Catalyzed Reaction Step

This table represents typical data obtained from transition state calculations for a chemical transformation.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Reactant ComplexCatalyst + Substrate0.0
TS1 Transition State for C-C bond formation +15.2
IntermediateCovalently bound intermediate-5.4
TS2 Transition State for Product Release +10.8
Product ComplexCatalyst + Product-12.1

Values are hypothetical and serve to illustrate the outputs of mechanistic studies.

These detailed energy profiles provide a step-by-step map of the reaction, highlighting the rate-determining step and offering a rationale for the observed chemical outcomes.

Conformational Analysis and Stereoselective Outcome Prediction

The stereochemical outcome of a reaction catalyzed by a chiral molecule like (S)-2-Pyrrolidinemethanol, 2-methyl- is determined by the subtle energetic differences between diastereomeric transition states. Conformational analysis is the first step in understanding this selectivity. The pyrrolidine (B122466) ring and its substituents can adopt several low-energy conformations, and the specific conformation adopted during the reaction is critical.

Computational studies on similar chiral pyrrolidinemethanol structures have shown that both intra- and intermolecular hydrogen bonding play a significant role in stabilizing specific conformations. researchgate.net A relaxed potential energy surface scan, varying key dihedral angles, is typically performed to identify the most stable conformers. researchgate.net

When the chiral catalyst interacts with a substrate, it forms two possible diastereomeric transition state complexes (pro-R and pro-S). The enantiomeric excess (ee) of the product is governed by the energy difference (ΔΔG‡) between these two transition states. By accurately calculating the energies of these competing transition states, the major enantiomer and the expected ee can be predicted. Even small energy differences of 1-2 kcal/mol can lead to high levels of stereoselectivity.

Mechanistic Insights into Stereocontrol and Enantioselectivity

Transition State Modeling for Chiral Induction and Face Selectivity

Computational studies, particularly those employing density functional theory (DFT), have been instrumental in elucidating the mechanisms of stereocontrol in reactions catalyzed by pyrrolidine-based organocatalysts. nih.gov For reactions such as aldol (B89426) and Michael additions, the prevailing mechanistic model involves the formation of an enamine intermediate between the catalyst and a carbonyl compound. The stereochemical outcome of the reaction is then determined in the subsequent carbon-carbon bond-forming step, where the enamine attacks an electrophile.

Transition state modeling for these reactions reveals that the high enantioselectivity arises from a combination of factors that stabilize one transition state over the other. nih.gov Key to this is the specific conformation adopted by the catalyst-substrate complex in the transition state. For instance, in proline-catalyzed aldol reactions, a six-membered, chair-like transition state is often invoked, where the carboxylate group of proline plays a crucial role in activating the electrophile and orienting the reactants. wikipedia.org

The stereochemical information embedded in the chiral pyrrolidine (B122466) ring is effectively transferred to the product through a well-organized transition state. The substituent at the 2-position of the pyrrolidine ring, in this case, the methyl and methanol (B129727) groups, dictates the facial selectivity of the electrophilic attack on the enamine. One face of the enamine is effectively shielded by the catalyst's structure, forcing the electrophile to approach from the less hindered face, thus leading to the preferential formation of one enantiomer. Computational models have shown that even subtle changes in the catalyst structure can significantly alter the energy landscape of the transition states, thereby influencing the observed enantioselectivity. nih.gov

Role of Hydrogen Bonding and Other Non-Covalent Interactions in Catalytic Cycles

Non-covalent interactions are fundamental to the catalytic activity and stereoselectivity observed in organocatalysis. nih.govnih.gov In the context of (S)-2-methyl-2-pyrrolidinemethanol and related catalysts, hydrogen bonding is a particularly critical interaction. mdpi.com The hydroxyl group of the methanol substituent can act as a hydrogen bond donor, activating the electrophile and stabilizing the transition state. researchgate.net This dual activation, where the amine forms the enamine and the hydroxyl group interacts with the electrophile, is a hallmark of many bifunctional organocatalysts. nih.gov

The formation of specific hydrogen bonding networks within the transition state assembly helps to rigidly orient the reacting partners, thereby enhancing stereocontrol. mdpi.com For example, an intramolecular hydrogen bond between the hydroxyl group and the carbonyl of the electrophile can create a more compact and ordered transition state, leading to higher enantioselectivity. nih.gov

Influence of Steric and Electronic Factors from Pyrrolidine Ring Substituents on Reactivity and Selectivity

The substituents on the pyrrolidine ring exert a profound influence on both the reactivity and selectivity of the catalyst. The steric bulk of the substituent at the 2-position is a key determinant of facial selectivity. A larger substituent will create a more significant steric shield, leading to a higher degree of enantiofacial discrimination. The methyl group in (S)-2-methyl-2-pyrrolidinemethanol contributes to this steric environment.

Furthermore, the electronic nature of the substituents can modulate the nucleophilicity of the pyrrolidine nitrogen and the Brønsted acidity of the hydroxyl group. Electron-donating groups can enhance the nucleophilicity of the nitrogen, potentially accelerating the formation of the enamine intermediate. Conversely, electron-withdrawing groups can increase the acidity of the hydroxyl proton, making it a more effective hydrogen bond donor for electrophile activation. nih.gov

Studies on various substituted pyrrolidine catalysts have demonstrated that a delicate balance between steric and electronic effects is often required for optimal performance. nih.govnih.gov For instance, increasing the steric bulk of the substituent may enhance enantioselectivity but could also lead to a decrease in reaction rate due to increased steric hindrance in the transition state. Therefore, the rational design of new catalysts often involves a systematic variation of substituents to fine-tune these properties and achieve the desired reactivity and selectivity for a specific transformation. nih.govbohrium.com

Kinetic Studies of Pyrrolidinemethanol-Catalyzed Processes

Kinetic studies provide invaluable insights into the reaction mechanism, including the identification of the rate-determining step and the species involved in the catalytic cycle. For proline-mediated intermolecular aldol reactions, reaction progress kinetic analysis has shown that the rate is dependent on the concentrations of both the ketone donor and the aldehyde electrophile. nih.gov This finding suggests that the formation of the enamine is not the rate-determining step. nih.gov

The observed kinetics, in conjunction with deuterium (B1214612) isotope effects, are consistent with the carbon-carbon bond-forming step, leading to the product iminium species, being the rate-determining step. nih.gov Kinetic modeling of related reactions has also been employed to describe the formation of products and byproducts, incorporating the effects of reactant concentration, temperature, and catalyst concentration. rsc.org

While specific kinetic data for reactions catalyzed solely by (S)-2-methyl-2-pyrrolidinemethanol is not extensively detailed in the provided search results, the general principles derived from studies of similar proline-derived catalysts are applicable. Such studies are crucial for optimizing reaction conditions and for developing a more quantitative understanding of the factors that govern the efficiency of these catalytic systems. Further kinetic investigations into processes catalyzed by (S)-2-methyl-2-pyrrolidinemethanol would be beneficial for a more complete mechanistic picture.

Interactive Data Table: Factors Influencing Stereocontrol

Mechanistic AspectKey Influencing FactorsImpact on Reactivity and Selectivity
Transition State Geometry Conformation of the catalyst-substrate complex, chair-like vs. boat-like transition states.Determines the facial selectivity of the electrophilic attack, directly influencing enantioselectivity.
Hydrogen Bonding Presence and orientation of hydrogen bond donors (e.g., -OH group) and acceptors.Activates the electrophile, stabilizes the transition state, and rigidly orients reactants, enhancing stereocontrol.
Non-Covalent Interactions C-H···π interactions, steric repulsion, electrostatic forces.Collectively contribute to the stability of the favored transition state and destabilization of competing pathways.
Steric Factors Size and bulk of substituents on the pyrrolidine ring.Creates a steric shield, leading to enantiofacial discrimination. Can also impact reaction rates.
Electronic Factors Electron-donating or electron-withdrawing nature of substituents.Modulates the nucleophilicity of the catalyst and the acidity of hydrogen bond donors, affecting reaction kinetics and activation.
Kinetics Concentrations of reactants and catalyst, temperature.Determines the rate-determining step and provides insights into the overall efficiency of the catalytic cycle.

Development and Optimization of Chiral Systems Based on 2 Pyrrolidinemethanol, 2 Methyl

Immobilization Strategies for Heterogeneous Catalysis (e.g., on Mesoporous Silica (B1680970), Polymers)

The transition from homogeneous to heterogeneous catalysis is a critical step towards industrial viability, primarily because it simplifies catalyst recovery and reuse. nih.govrsc.org For chiral systems based on 2-pyrrolidinemethanol derivatives, immobilization on solid supports is a key strategy.

Mesoporous Silica: A significant approach involves integrating pyrrolidine-based units directly into the framework of mesoporous silica. This is achieved through a sol-gel process using a bis-silylated precursor derived from a hydroxypyrrolidine. rsc.org The resulting hybrid material, characterized as a non-ordered mesoporous structure, contains the chiral pyrrolidine (B122466) moieties stabilized within the silica framework. nih.gov This method creates a stable heterogeneous catalyst where the active sites are an integral part of the solid support. nih.gov The textural properties of such materials are crucial; for instance, the incorporation of pyrrolidine fragments can lead to a reduction in surface area compared to pure silica, but it establishes a robust porous structure essential for catalytic activity. nih.gov

Polymer Supports: Polymers offer a versatile platform for immobilizing chiral catalysts. L-proline, a close structural analog of 2-pyrrolidinemethanol, 2-methyl-, (S)-, has been successfully incorporated into polystyrene-based copolymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov This technique allows for the creation of functionalized polymers that can act as supported organocatalysts. A key advantage of using a polymer scaffold is the potential to widen the scope of usable solvents. For example, a polymer-supported L-proline system showed catalytic activity in 100% DMF, a solvent in which unsupported L-proline is ineffective due to poor solubility. nih.gov The supported catalyst not only retains high diastereoselectivity and enantioselectivity but can also be effective at lower catalyst loadings. nih.gov

The goal of these immobilization techniques is to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation by filtration and the potential for use in continuous flow reactors. nih.govresearchgate.net

Design and Synthesis of Bifunctional and Multifunctional Chiral Catalysts

The efficacy of chiral pyrrolidine-based catalysts can be significantly enhanced by designing bifunctional or multifunctional structures. This approach involves incorporating additional functional groups into the catalyst's structure to work in concert with the core pyrrolidine moiety. nih.govunibo.it These groups can help stabilize transition states through mechanisms like hydrogen bonding or control steric interactions, thereby improving stereoselectivity. nih.govunibo.it

A common strategy is the synthesis of prolinamides, where the pyrrolidine ring is coupled with other chiral molecules or functional units. nih.gov For instance, conjugating (S)-proline with stereoisomeric 2-hydroxy-3-aminopinanes, which are derived from plants, creates bifunctional catalysts. unibo.it In these structures, the pyrrolidine ring directs the stereochemistry, while the hydroxyl and amine groups from the pinane (B1207555) moiety can form a hydrogen-bonding network with the substrate, which is particularly effective in aqueous media. unibo.it

Another design involves introducing a 2-amino-pyridine ring onto the pyrrolidine sidechain. nih.gov This creates a bifunctional organocatalyst capable of promoting asymmetric Michael additions of ketones to nitroolefins with excellent yields and stereoselectivities. The synthesis for such a catalyst can start from L-proline and involves a multi-step process including protection, activation, coupling, and reduction steps. nih.gov Similarly, catalysts incorporating a 1H-benzo[d]imidazole moiety have been developed for use in aqueous-phase asymmetric reactions. nih.gov

The underlying principle is that the secondary functional group—be it a hydroxyl, an amide, or an aromatic ring system—plays a crucial role in the catalytic cycle. It can act as a hydrogen bond donor, a steric controller, or engage in π-π stacking, all of which contribute to creating a highly organized and selective transition state. nih.govunibo.it

Catalyst Recycling and Reusability Studies for Sustainable Processes

A primary driver for developing heterogeneous catalysts is the ability to recycle and reuse them, which is fundamental to creating sustainable and cost-effective chemical processes. rsc.orgmdpi.com Catalysts based on immobilized 2-pyrrolidinemethanol derivatives have been designed with this goal in mind.

The heterogenization of these catalysts, whether on mesoporous silica or polymer supports, allows for their straightforward recovery from the reaction mixture through simple physical processes like filtration or centrifugation, eliminating the need for complex and costly separation procedures. nih.govresearchgate.net

Studies on polymer-supported L-proline catalysts have demonstrated their robustness and reusability. In aldol (B89426) condensation reactions, these catalysts could be recycled multiple times while maintaining their high activity and selectivity. nih.gov This durability is a significant advantage over their homogeneous counterparts, which are often difficult to separate from the product and are typically used only once. mdpi.com The development of solid chiral catalysts makes the implementation of continuous flow processes possible, further enhancing productivity. nih.gov

The stability of the immobilized catalyst is crucial. For hybrid silica-pyrrolidine materials, characterization techniques confirm the integrity and stability of the asymmetric active sites within the solid matrix, ensuring consistent performance over several catalytic cycles. nih.gov This reusability reduces waste, lowers operational costs, and aligns with the principles of green chemistry, making these catalytic systems attractive for industrial applications. nih.govmdpi.com

Influence of Reaction Conditions (Solvent, Temperature, Additives) on Enantioselectivity and Yield

The performance of chiral catalysts derived from 2-pyrrolidinemethanol is highly sensitive to reaction conditions. Factors such as the choice of solvent, operating temperature, and the presence of additives can profoundly impact both the yield and the enantioselectivity of the reaction. researchgate.netnih.gov

Solvent Effects: The solvent is a critical parameter, as it influences the conformation and stability of catalytic intermediates and transition states. nih.gov In some proline-catalyzed aldol reactions, the polarity of the solvent can dramatically alter the outcome. For certain peptidic catalysts, a simple change from a pure organic solvent like DMSO to a mixture with water can reverse the enantioselectivity, producing the opposite enantiomer of the product. researchgate.net This phenomenon is attributed to different transition state orientations being favored in polar versus nonpolar environments. researchgate.net For other systems, apolar solvents like chloroform (B151607) (CHCl3) have been found to be optimal, particularly when the catalyst possesses lipophilic protecting groups. mdpi.com The solvent's role is multifaceted, controlling both the binding of substrates to the catalyst and the catalytic event itself. nih.gov

Temperature: Temperature is another key variable. Generally, lower reaction temperatures are favored to enhance enantioselectivity, as this often increases the energy difference between the diastereomeric transition states leading to the major and minor enantiomers. In one study, performing a reaction at -40 °C in dichloromethane (B109758) (DCM) was necessary to achieve the same high level of diastereoselectivity that could be obtained at 0 °C in water. nih.gov However, lowering the temperature can also reduce the reaction rate, so a balance must be struck to achieve both high selectivity and acceptable conversion. whiterose.ac.uk

Additives: Additives can play a significant role in modulating catalyst performance. In some cases, the use of a co-catalyst containing an acidic group is necessary to achieve good performance, especially when the primary catalyst lacks a hydrogen-bond donor group. mdpi.com Even a small amount of an additive like water (e.g., 5 mol%) can improve the reaction rate and slightly increase enantioselectivity in solvent-free aldol reactions. mdpi.com These additives can participate in hydrogen-bonding networks or assist in proton transfer steps during the catalytic cycle.

The interplay of these conditions is complex, and optimization is often required for each specific catalyst-substrate combination to achieve the desired outcome.

Interactive Data Table: Effect of Reaction Conditions on Aldol Reaction

This table summarizes how different conditions can affect the outcome of a representative aldol reaction catalyzed by a pyrrolidine-based system.

Catalyst SystemKetoneSolventTemperature (°C)AdditiveYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
Catalyst IVCyclohexanoneWater0NoneHigh97>20:1
Catalyst IVCyclohexanoneDCM-40NoneHighHigh>20:1
Peptidic CatalystAldehydeDMSORTNone8074N/A
Peptidic CatalystAldehydeAcetoneRTNoneModerate48N/A
Phthalimido-prolinamideAromatic AldehydeNoneRT5 mol% WaterHigh>90High
Polymer-supported ProlineCyclohexanoneDMF/Water (92.5/7.5)RTNone999790:10

Broader Academic Relevance and Future Research Directions

Integration into Multi-Step Stereoselective Total Syntheses of Complex Molecules

The true measure of a catalyst's utility is often its successful application in the intricate sequences of multi-step total syntheses of natural products and pharmaceutically active molecules. Derivatives of (S)-2-methyl-2-pyrrolidinemethanol, particularly diarylprolinol silyl ethers, have emerged as powerful tools for constructing complex molecular architectures with high stereocontrol. nih.gov These catalysts are instrumental in key carbon-carbon bond-forming reactions, enabling the efficient assembly of chiral building blocks that are later incorporated into larger, more complex structures.

For instance, organocatalysis has been successfully applied in the synthesis of various drugs and natural products. mdpi.com One notable industrial application was in the synthesis of telcagepant, a migraine treatment, where a Jørgensen–Hayashi-type catalyst was used for an asymmetric 1,4-addition of nitromethane to an α,β-unsaturated aldehyde. mdpi.com This highlights the capability of pyrrolidinemethanol-derived catalysts to deliver high performance on an industrial scale.

The continued development of more robust and selective catalysts based on this scaffold is anticipated to facilitate the synthesis of increasingly complex and biologically significant molecules, streamlining synthetic routes and providing access to novel chemical entities.

Green Chemistry Approaches in Pyrrolidinemethanol-Catalyzed Reactions

In line with the growing demand for sustainable chemical processes, significant effort is being directed towards developing greener applications of pyrrolidinemethanol-based catalysts. dntb.gov.uamdpi.com A key focus is the reduction or elimination of hazardous organic solvents. Research has demonstrated the potential for conducting highly enantioselective catalytic reactions under solvent-free or highly concentrated conditions. nih.gov These approaches not only reduce waste but can also lead to significant improvements in reaction efficiency, allowing for lower catalyst loadings. nih.gov

Another critical aspect of green chemistry is the recyclability and reuse of catalysts. metu.edu.tr To this end, researchers have explored the immobilization of pyrrolidinemethanol derivatives onto solid supports, such as polymers or silica (B1680970) gel. metu.edu.trbme.hu This heterogenization allows for the straightforward recovery of the catalyst from the reaction mixture by simple filtration, enabling its reuse over multiple cycles without a significant loss of activity or selectivity. metu.edu.trnih.gov The development of catalysts with lipophilic characteristics that allow for easy separation from the reaction medium by solvent extraction is another promising strategy for improving the sustainability of these processes. nih.gov

Future research will likely focus on optimizing these recyclable catalyst systems and exploring the use of more benign reaction media, such as water or ionic liquids, to further enhance the environmental credentials of these powerful catalytic transformations. researchgate.net

Exploration of Novel Reaction Classes and Expanded Substrate Scope

While pyrrolidinemethanol-derived catalysts are well-established for certain reaction types like Michael additions and aldol (B89426) reactions, ongoing research aims to unlock their potential in novel transformations. mdpi.comnih.gov Scientists are continually exploring new activation modes and reaction pathways to broaden the synthetic utility of these catalysts. This includes their application in cycloaddition reactions and other complex bond-forming processes. mdpi.com

A significant area of focus is the expansion of the substrate scope for known reactions. nih.govnih.gov By modifying the catalyst structure, researchers can tune its steric and electronic properties to accommodate a wider variety of starting materials. This allows for the synthesis of a more diverse range of chiral products. For example, the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously has shown great promise in increasing reactivity and controlling stereoselectivity for challenging substrates. researchgate.net

The continuous push to expand the reaction repertoire and substrate compatibility of these catalysts will ensure they remain at the forefront of asymmetric synthesis, providing solutions for an ever-widening array of synthetic challenges.

Advanced Material Science Applications of Pyrrolidinemethanol Derivatives (e.g., Chiral Hybrid Materials)

The influence of the pyrrolidinemethanol motif extends beyond catalysis into the realm of advanced materials science. iaamonline.org By incorporating derivatives of (S)-2-methyl-2-pyrrolidinemethanol into larger structures, scientists can create novel materials with unique, chirality-dependent properties.

A particularly promising area is the development of chiral hybrid materials, where the chiral organic molecule is integrated into an inorganic framework, such as silica. rsc.org These materials can function as heterogeneous catalysts, combining the high selectivity of the organic catalyst with the robustness and recyclability of a solid support. rsc.org Such hybrid materials have been successfully used in asymmetric Michael additions, demonstrating high stereocontrol and the ability to be recycled and reused. rsc.org

Furthermore, the chiral nature of these derivatives makes them attractive building blocks for the creation of functionalized polymers and other supramolecular systems. These materials have potential applications in areas such as chiral recognition, separations, and nonlinear optics. The ability to tailor the properties of these materials by modifying the structure of the pyrrolidinemethanol derivative opens up a vast design space for future innovations in material science.

Design of New Chiral Architectures Based on the Pyrrolidinemethanol Motif for Emerging Challenges in Organic Synthesis

The foundational (S)-2-methyl-2-pyrrolidinemethanol scaffold serves as an inspiration for the design of new generations of chiral catalysts. monash.edunih.gov As the field of organic synthesis evolves, new challenges arise that demand catalysts with enhanced activity, selectivity, and broader applicability. researchgate.netnih.gov Researchers are actively designing novel chiral architectures that build upon the success of the pyrrolidinemethanol motif but incorporate new structural features to address these challenges.

This includes the development of bifunctional and multifunctional catalysts, where additional catalytic groups are appended to the pyrrolidinemethanol core. mdpi.com These additional groups can engage in secondary interactions with the substrates, leading to enhanced stereocontrol and reactivity. Furthermore, the integration of the pyrrolidinemethanol motif into more complex molecular frameworks, such as peptidomimetics or macrocycles, is being explored to create catalysts with precisely defined three-dimensional structures. mdpi.com

The future of organocatalysis will rely on the rational design of such sophisticated catalysts. nih.govresearchgate.net By combining computational modeling with innovative synthetic strategies, scientists will continue to refine and evolve the pyrrolidinemethanol platform, ensuring its relevance for tackling the next wave of complex synthetic problems.

Q & A

Q. Table 1: Comparison of Enantiomeric Purity Techniques

MethodSensitivitySample Prep TimeCost
Chiral HPLC0.1%ModerateHigh
Polarimetry1%LowLow
NMR + CSR5%HighModerate

Advanced: What strategies mitigate racemization during derivatization of (S)-2-methyl-2-pyrrolidinemethanol?

Methodological Answer:
Racemization occurs via proton abstraction at the stereogenic center. Mitigation strategies include:

  • Low-Temperature Reactions : Conduct reactions below 0°C to reduce kinetic energy and stabilize the chiral center .
  • Protecting Group Strategy : Use tert-butyldimethylsilyl (TBS) ethers to block the hydroxyl group, preventing base-mediated deprotonation .
  • Non-Basic Conditions : Avoid strong bases (e.g., LDA); opt for mild bases like DMAP in acylations .

Case Study : TBS protection of the hydroxyl group reduced racemization from 15% to <2% during esterification at −20°C .

Basic: What spectroscopic methods confirm the structure of (S)-2-methyl-2-pyrrolidinemethanol?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include δ 3.6–3.8 ppm (CH₂OH), δ 2.8–3.2 ppm (pyrrolidine CH-N), and δ 1.4–1.6 ppm (CH₃). Compare with NIST reference data .
  • IR Spectroscopy : O-H stretch at 3200–3400 cm⁻¹ and C-N stretch at 1200–1250 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z 101.15 (C₅H₁₁NO) with fragmentation patterns matching pyrrolidine ring cleavage .

Advanced: How can contradictory catalytic efficiency data for (S)-2-methyl-2-pyrrolidinemethanol in asymmetric reactions be resolved?

Methodological Answer:
Contradictions often arise from unoptimized reaction parameters. Systematic analysis should include:

  • Solvent Effects : Test polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). Dielectric constants influence transition-state stabilization .
  • Catalyst Loading : Vary from 1–20 mol% to identify saturation points. For example, >10 mol% may lead to aggregation, reducing efficiency .
  • Substrate Scope : Evaluate steric/electronic effects using Hammett plots or kinetic isotopic studies .

Example : In nickel-catalyzed asymmetric alkylation, solvent polarity (ε = 4–38) altered enantiomeric excess (ee) from 65% to 92% .

Basic: What are the stability considerations for storing (S)-2-methyl-2-pyrrolidinemethanol?

Methodological Answer:

  • Temperature : Store at 4–8°C under inert atmosphere (Ar/N₂) to prevent oxidation .
  • Moisture Control : Use molecular sieves (3Å) to avoid hydrolysis of the hydroxyl group .
  • Light Sensitivity : Amber glass vials prevent UV-induced degradation .

Stability Data : Under optimal conditions, degradation is <5% over 12 months .

Advanced: How to design a kinetic resolution protocol using (S)-2-methyl-2-pyrrolidinemethanol as a chiral auxiliary?

Methodological Answer:

  • Enzyme Selection : Use lipases (e.g., CAL-B) for esterification; the hydroxyl group’s stereochemistry directs regioselectivity .
  • Reaction Monitoring : Track ee via inline HPLC to terminate at 50% conversion (max theoretical yield).
  • Thermodynamic Control : Optimize temperature to favor differential activation energies (ΔΔG‡) between enantiomers .

Case Study : CAL-B-catalyzed acetylation achieved 98% ee for the (S)-enantiomer at 25°C .

Advanced: How does steric hindrance in (S)-2-methyl-2-pyrrolidinemethanol derivatives influence ligand design for metal catalysis?

Methodological Answer:

  • Ligand-Metal Coordination : The methyl group at C2 restricts puckering of the pyrrolidine ring, favoring η² coordination modes in transition metals (e.g., Ni, Pd) .
  • Steric Maps : Use DFT calculations to visualize ligand cone angles. Methyl substitution reduces cone angle by 10°, enhancing substrate access .
  • Comparative Studies : Analogues like (S)-α,α-bis(4-fluorophenyl) derivatives show 30% higher turnover in Suzuki-Miyaura couplings due to reduced steric bulk .

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